2-(1-Piperidinyl)-5-pyrimidinecarbonitrile
Overview
Description
2-(1-Piperidinyl)-5-pyrimidinecarbonitrile (also known as 2-PPCN) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its structure consists of a piperidine ring connected to a pyrimidine ring and a carbonitrile group. 2-PPCN has been used in various scientific research studies, such as those involving enzymatic reactions and drug development.
Scientific Research Applications
Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pyrimidine Derivatives
- Scientific Field : Biological and Pharmacological Activities
- Application Summary : Heterocyclic compounds, including pyrimidine derivatives, exhibit a broad variety of biological and pharmacological activities .
- Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the pharmaceutical properties of a novel pyrimidine molecule .
- Results or Outcomes : The results of these computational techniques were used to investigate the pharmaceutical properties of the pyrimidine molecule .
Piperidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Piperidines are significant in the field of organic chemistry. They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Methods of Application : The synthesis of substituted piperidines is an important task of modern organic chemistry. Various methods of piperidine synthesis have been developed .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives, such as pyrimido[1,2-a]benzimidazoles, have shown promise in the field of medicinal chemistry due to their pharmacological use .
- Methods of Application : The synthesis of pyrimidine derivatives involves various chemical reactions. For example, heating of pyrimidines in BuOH at reflux in the presence of MeONa affords pyrido[2,3-d]-pyrimidin-5-ones .
- Results or Outcomes : The synthesized pyrimidine derivatives have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Piperidine Derivatives
- Scientific Field : Drug Design
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pyrimidine Derivatives
- Scientific Field : Antiviral Medication
- Application Summary : Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds has been found .
- Methods of Application : The medication Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate) showed a broad spectrum of antiviral action and high efficacy .
- Results or Outcomes : The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
Piperidine Derivatives
- Scientific Field : Cytochrome P450 Inactivation
- Application Summary : 2-Phenyl-2-(1-piperidinyl)propane (PPP) is described as an inactivator of CYP2B6 .
- Methods of Application : The selectivity of PPP for CYP2B6 was determined by testing its effects on other human P450 enzyme activities .
- Results or Outcomes : PPP can serve as a selective chemical inactivator of CYP2B6 and be used to define the role of CYP2B6 in the metabolism of drugs .
properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRPEQINEJEABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653237 | |
Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
1123169-22-1 | |
Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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